Chemical properties of 2-(9-methyl-9H-carbazol-3-yl)acetic acid
Chemical properties of 2-(9-methyl-9H-carbazol-3-yl)acetic acid
An In-depth Technical Guide to the Chemical Properties of 2-(9-methyl-9H-carbazol-3-yl)acetic acid
Authored by: A Senior Application Scientist
Foreword: A Predictive Analysis Based on Congeneric Scaffolds
The compound 2-(9-methyl-9H-carbazol-3-yl)acetic acid represents a specific molecular architecture within the broader class of carbazole derivatives. While direct experimental data for this exact molecule is not extensively available in public literature, its chemical properties can be reliably predicted and understood through a comprehensive analysis of its constituent parts and closely related, well-documented analogs. This guide will, therefore, present a detailed technical overview of the anticipated chemical properties of 2-(9-methyl-9H-carbazol-3-yl)acetic acid, drawing upon established principles of organic chemistry and a wealth of data from analogous carbazole-based structures. Our approach is to provide a robust, scientifically-grounded framework for researchers, scientists, and drug development professionals to understand and handle this compound.
The core carbazole structure is a key pharmacophore and a versatile building block in materials science.[1] The introduction of an acetic acid moiety at the 3-position and a methyl group at the 9-position fine-tunes the electronic and steric properties of the parent molecule, influencing its reactivity, solubility, and potential applications. This guide will deconstruct these influences, offering a predictive yet practical understanding of the compound's behavior.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the chemical behavior of 2-(9-methyl-9H-carbazol-3-yl)acetic acid is a thorough examination of its molecular structure and the resultant physicochemical properties.
Structural Analysis
The molecule consists of a tricyclic carbazole core, which is an aromatic heterocyclic system with two benzene rings fused to a central nitrogen-containing pyrrole ring.[1] A methyl group is attached to the nitrogen atom (position 9), and an acetic acid group is substituted at the 3-position of one of the benzene rings.
Figure 1. Molecular structure of 2-(9-methyl-9H-carbazol-3-yl)acetic acid.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-(9-methyl-9H-carbazol-3-yl)acetic acid based on data from analogous compounds.
| Property | Predicted Value/Range | Rationale and Supporting Data |
| Molecular Formula | C₁₅H₁₃NO₂ | Based on the molecular structure. |
| Molecular Weight | 239.27 g/mol | Calculated from the molecular formula.[2] |
| Appearance | White to off-white powder/crystals | Carbazole and its simple derivatives are typically crystalline solids.[3] |
| Melting Point | 190-220 °C | The melting point of 2-(9H-Carbazol-9-yl)acetic acid is reported to be 191-194 °C.[4] The introduction of a methyl group at the 9-position and shifting the acetic acid to the 3-position may slightly alter this value. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol); sparingly soluble in non-polar solvents; likely insoluble in water. | The carboxylic acid group enhances solubility in polar solvents. Carbazole itself has poor water solubility. The methyl group will slightly increase lipophilicity. |
| pKa | 4-5 | The pKa of the carboxylic acid is expected to be in the typical range for a carboxylic acid attached to an aromatic system. |
Synthesis and Reactivity
Synthetic Approach
A plausible synthetic route to 2-(9-methyl-9H-carbazol-3-yl)acetic acid would likely involve a multi-step process, starting from 9-methyl-9H-carbazole. A common strategy for introducing an acetic acid group at the 3-position of a carbazole ring is through a Vilsmeier-Haack formylation followed by a condensation reaction and subsequent reduction/hydrolysis.
Figure 2. A potential synthetic pathway for 2-(9-methyl-9H-carbazol-3-yl)acetic acid.
This proposed pathway is based on established synthetic methodologies for carbazole derivatives.[5] The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto the electron-rich carbazole ring, with a preference for the 3 and 6 positions. The subsequent Knoevenagel or Perkin-type condensation with malonic acid (or a derivative) followed by reduction of the resulting acrylic acid derivative would yield the target compound.
Reactivity Profile
The reactivity of 2-(9-methyl-9H-carbazol-3-yl)acetic acid is governed by its three key functional components: the carbazole ring system, the carboxylic acid group, and the N-methyl group.
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Carbazole Ring: The carbazole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions (e.g., halogenation, nitration, sulfonation). The substitution pattern will be directed by the existing substituents. The acetic acid group is a deactivating meta-director, while the nitrogen of the carbazole is an activating ortho, para-director.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. This functional group is key to many of the potential applications of the molecule, allowing for its conjugation to other molecules or its use as an anchoring group on surfaces.[4]
-
N-Methyl Group: The methyl group at the 9-position enhances the electron-donating nature of the nitrogen atom, further activating the carbazole ring towards electrophilic attack. It also blocks reactions that would typically occur at the N-H position of an unsubstituted carbazole.
Spectroscopic Characterization
The identity and purity of 2-(9-methyl-9H-carbazol-3-yl)acetic acid would be confirmed through a combination of spectroscopic techniques. The expected spectral data, based on analogous compounds, are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) and Multiplicity | Rationale |
| ¹H NMR | 7.0 - 8.2 (m, 7H, Ar-H) | The aromatic protons of the carbazole ring will appear in this region. The specific splitting patterns will depend on the substitution. |
| ~3.8 (s, 3H, N-CH₃) | A singlet corresponding to the three protons of the N-methyl group. | |
| ~3.7 (s, 2H, -CH₂-COOH) | A singlet for the two protons of the methylene group adjacent to the carboxylic acid. | |
| ~12.0 (br s, 1H, -COOH) | A broad singlet for the acidic proton of the carboxylic acid group, which may be exchangeable with D₂O. | |
| ¹³C NMR | 108 - 142 (Ar-C) | Multiple signals corresponding to the aromatic carbons of the carbazole ring. |
| ~172 (-COOH) | The carbonyl carbon of the carboxylic acid. | |
| ~40 (-CH₂-) | The methylene carbon. | |
| ~29 (N-CH₃) | The N-methyl carbon. |
Note: The exact chemical shifts can be influenced by the solvent used for analysis. For a similar compound, N'-[2-(9H-carbazol-9-yl)acetyl]-benzohydrazide, the methylene protons appear at 5.21 ppm in DMSO-d6.[6] The ¹H NMR spectrum of [6-(carboxymethyl)-9-pentyl-9H-carbazol-3-yl]acetic acid in DMSO-d6 also shows characteristic aromatic and aliphatic signals.[7]
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Aliphatic) | 2950 - 2850 | Stretching |
| C=O (Carboxylic Acid) | 1725 - 1700 | Stretching |
| C=C (Aromatic) | 1620 - 1450 | Stretching |
| C-N | 1350 - 1250 | Stretching |
The IR spectrum of N'-[2-(9H-carbazol-9-yl)acetyl]-benzohydrazide shows characteristic N-H stretches around 3200 cm⁻¹ and C=O stretches around 1700 cm⁻¹.[6]
Mass Spectrometry (MS)
In mass spectrometry, 2-(9-methyl-9H-carbazol-3-yl)acetic acid is expected to show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight (239.27). Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, 45 Da) or the entire acetic acid side chain (-CH₂COOH, 59 Da).
Potential Applications
Carbazole derivatives are a versatile class of compounds with a wide range of applications in both materials science and medicinal chemistry.[8][9] The specific structural features of 2-(9-methyl-9H-carbazol-3-yl)acetic acid suggest several promising areas of application.
Materials Science
-
Organic Electronics: The carbazole moiety is a well-known hole-transporting material. The acetic acid group can serve as an anchoring group to attach the molecule to electrode surfaces (e.g., ITO or FTO) in organic photovoltaic (OPV) devices or perovskite solar cells, forming a self-assembled monolayer (SAM) that can improve device efficiency and stability.[4]
-
Fluorescent Probes: Carbazole derivatives often exhibit strong fluorescence.[10] The carboxylic acid group provides a handle for conjugating the molecule to biomolecules, allowing for its use as a fluorescent label or probe in biological imaging and assays.
Drug Development
-
Anticancer Agents: Many carbazole derivatives have shown potent anticancer activity.[8] The planar carbazole ring system can intercalate with DNA, and various substituents can be introduced to modulate this activity and improve selectivity.
-
Antimicrobial and Antiviral Agents: The carbazole scaffold is present in several natural and synthetic compounds with antimicrobial and antiviral properties.[9]
-
Neuroprotective Agents: Certain carbazole derivatives have been investigated for their potential in treating neurodegenerative diseases.[8]
The carboxylic acid functionality of 2-(9-methyl-9H-carbazol-3-yl)acetic acid makes it an attractive building block for the synthesis of more complex drug candidates through amide bond formation or other derivatization strategies.
Experimental Protocols
Protocol for Solution Preparation for Spectroscopic Analysis
Objective: To prepare a solution of 2-(9-methyl-9H-carbazol-3-yl)acetic acid for NMR and UV-Vis analysis.
Materials:
-
2-(9-methyl-9H-carbazol-3-yl)acetic acid
-
Deuterated dimethyl sulfoxide (DMSO-d₆) for NMR
-
Spectroscopic grade ethanol for UV-Vis
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks
-
Pipettes
Procedure:
-
For NMR Spectroscopy: a. Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube. c. Cap the tube and vortex until the solid is completely dissolved. Gentle heating may be applied if necessary. d. The sample is now ready for ¹H and ¹³C NMR analysis.
-
For UV-Vis Spectroscopy: a. Prepare a stock solution by accurately weighing ~1 mg of the compound and dissolving it in 10 mL of ethanol in a volumetric flask. b. From the stock solution, prepare a series of dilutions to determine the optimal concentration for analysis (typically in the micromolar range). c. Record the UV-Vis spectrum from 200 to 800 nm.
Causality: DMSO-d₆ is chosen for NMR as it is a polar aprotic solvent that can effectively dissolve the compound and has a well-defined residual solvent peak. Ethanol is a suitable solvent for UV-Vis spectroscopy as it is transparent in the UV-Vis region and can dissolve the compound.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-(9-methyl-9H-carbazol-3-yl)acetic acid.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials. For the related compound 2-(9H-Carbazol-9-yl)acetic acid, storage at room temperature in a dry, sealed container is recommended.[3][11]
Conclusion
This technical guide provides a comprehensive overview of the predicted chemical properties of 2-(9-methyl-9H-carbazol-3-yl)acetic acid. By leveraging data from closely related carbazole derivatives, we have constructed a detailed profile of its structure, physicochemical properties, synthesis, reactivity, and spectroscopic characteristics. The unique combination of the carbazole core, the N-methyl group, and the C-3 acetic acid moiety makes this compound a promising candidate for applications in materials science and drug discovery. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this and similar carbazole-based molecules.
References
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